ditert-butyl nonanediperoxoate ditert-butyl nonanediperoxoate
Brand Name: Vulcanchem
CAS No.: 16580-06-6
VCID: VC21033206
InChI: InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3
SMILES: CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C
Molecular Formula: C17H32O6
Molecular Weight: 332.4 g/mol

ditert-butyl nonanediperoxoate

CAS No.: 16580-06-6

Cat. No.: VC21033206

Molecular Formula: C17H32O6

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

ditert-butyl nonanediperoxoate - 16580-06-6

Specification

CAS No. 16580-06-6
Molecular Formula C17H32O6
Molecular Weight 332.4 g/mol
IUPAC Name ditert-butyl nonanediperoxoate
Standard InChI InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3
Standard InChI Key VMRTVQZUEDMYNS-UHFFFAOYSA-N
SMILES CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C
Canonical SMILES CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C

Introduction

Chemical Structure and Properties

Ditert-butyl nonanediperoxoate likely features a structure consisting of a nonane chain (9-carbon backbone) with peroxoate functional groups at both ends, each capped with tert-butyl groups. Based on structural analysis and related peroxide compounds, we can postulate several key properties:

Molecular Structure

The compound would likely contain:

  • Two tert-butyl groups [(CH₃)₃C-]

  • Peroxoate functional groups (-CO-O-O-)

  • A nonane chain connecting the peroxoate groups

This arrangement would result in the general formula (CH₃)₃C-O-O-CO-(CH₂)ₙ-CO-O-O-C(CH₃)₃, where n represents the carbon chain length between the peroxoate groups.

PropertyEstimated ValueBasis for Estimation
Physical StateColorless liquidBased on similar peroxides
Molecular Weight~300-330 g/molCalculated from structure
Density0.8-0.9 g/cm³Comparable to DTBP
Boiling Point>150°CHigher than DTBP due to larger structure
Flash PointLikely <50°CBased on peroxide reactivity
SolubilityInsoluble in water, soluble in organic solventsTypical for organic peroxides

Chemical Reactivity

Thermal Decomposition

Like other organic peroxides, ditert-butyl nonanediperoxoate would likely undergo homolytic cleavage of the peroxide bond when heated:

  • The compound would likely decompose at temperatures above 100°C, similar to di-tert-butyl peroxide

  • Decomposition would generate free radicals that could initiate polymerization or oxidation reactions

  • The tert-butyl groups would provide steric hindrance that enhances stability compared to other peroxides with less bulky groups

Applications in Radical Chemistry

Based on the reactivity of similar peroxides, ditert-butyl nonanediperoxoate could potentially serve as:

  • A radical initiator for polymerization reactions

  • An oxidizing agent in organic synthesis

  • A cross-linking agent for certain polymer systems

Hazard TypeExpected SeverityMitigation
FlammabilityHighStore away from heat sources
Explosive PotentialModerate to HighAvoid shock, friction, and contamination
Thermal StabilityUnstable above 100°CControl storage temperature
Chemical IncompatibilityReactive with reducing agentsSegregate from incompatible materials
Health EffectsIrritant to eyes, skin, respiratory systemUse appropriate PPE

Similar to di-tert-butyl peroxide, this compound would likely:

  • Be an irritant to the nose, eyes, and skin

  • Present flammability hazards

  • Have potential for unpredictable explosions at elevated temperatures (≈150°C)

Comparison with Related Compounds

Structural Analogs

To better understand the potential properties of ditert-butyl nonanediperoxoate, comparison with better-documented peroxides provides valuable insights:

CompoundKey SimilaritiesKey DifferencesRelevance
Di-tert-butyl peroxideContains tert-butyl groups and peroxide bondLacks the nonane chain and ester functionalitiesProvides baseline for peroxide reactivity
Di-tert-butyl dicarbonateContains tert-butyl groups and carbonyl functionalitiesDifferent functional group arrangementIndicates potential reactivity patterns
Dilauroyl peroxideContains long hydrocarbon chains and peroxide bondsDifferent alkyl groupsSuggests handling characteristics

Theoretical Applications

Polymer Chemistry

The unique structure of ditert-butyl nonanediperoxoate, with peroxide groups at both ends of a flexible nonane chain, suggests potential applications in polymer chemistry:

  • As a bifunctional initiator for block copolymer synthesis

  • For controlled radical polymerization processes

  • In cross-linking applications for elastomers and thermoplastics

Organic Synthesis

In synthetic organic chemistry, this compound could potentially serve as:

  • A source of acyl radicals for complex synthesis

  • An oxidizing agent for specific functional group transformations

  • A reagent for the introduction of tert-butoxy groups

Analytical Characterization

Spectroscopic Properties

Based on similar organic peroxides, ditert-butyl nonanediperoxoate would likely show characteristic spectroscopic features:

Analytical TechniqueExpected Characteristic Features
IR SpectroscopyO-O stretch (~840-880 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹), C-H stretches for tert-butyl groups (~2950-3000 cm⁻¹)
¹H NMRtert-butyl signals (~1.2-1.4 ppm), methylene signals from nonane chain (~1.3-2.5 ppm)
¹³C NMRCarbonyl carbons (~170-175 ppm), quaternary carbons of tert-butyl groups (~80-85 ppm), methyl carbons (~25-30 ppm)
Mass SpectrometryFragmentation pattern showing loss of tert-butoxy radicals, sequential loss of CO₂

Chromatographic Analysis

For quantitative analysis and purity determination, suitable methodologies would include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography (GC) with appropriate temperature programming

  • Gel Permeation Chromatography (GPC) for molecular weight distribution analysis if used in polymer applications

Future Research Directions

The limited specific literature on ditert-butyl nonanediperoxoate suggests several research opportunities:

  • Systematic synthesis and characterization of the pure compound

  • Investigation of decomposition kinetics and mechanism

  • Exploration of applications in controlled radical polymerization

  • Assessment of structure-property relationships compared to other dialkyl peroxides

  • Development of safer handling protocols specific to this compound

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